BE-12406B

Description

Propriétés

Numéro CAS |

132417-97-1 |

|---|---|

Formule moléculaire |

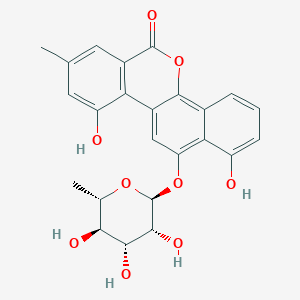

C24H22O9 |

Poids moléculaire |

454.4 g/mol |

Nom IUPAC |

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C24H22O9/c1-9-6-13-17(15(26)7-9)12-8-16(32-24-21(29)20(28)19(27)10(2)31-24)18-11(4-3-5-14(18)25)22(12)33-23(13)30/h3-8,10,19-21,24-29H,1-2H3/t10-,19-,20+,21+,24-/m0/s1 |

Clé InChI |

ZGDUJABECFPJCG-NYPUNPOJSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O |

Autres numéros CAS |

132417-97-1 |

Synonymes |

BE 12406B BE-12406B |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Antitumor Agent BE-12406B: A Technical Guide to its Putative Mechanisms of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies detailing the precise mechanism of action of BE-12406B. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related benzo[d]naphtho[1,2-b]pyran-6-one compounds. The information herein is intended to provide a foundational understanding and to guide future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a novel antitumor agent isolated from the fermentation broth of a Streptomyces species.[1] Its chemical structure has been identified as 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one.[1] Preliminary studies have demonstrated its potent cytotoxic activity against various cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents such as vincristine (B1662923) and doxorubicin. This suggests a unique mechanism of action that circumvents common drug resistance pathways.

Postulated Mechanisms of Action of Benzo[d]naphthopyran-6-ones

Based on the analysis of structurally analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These include DNA alkylation, disruption of microtubule dynamics, and inhibition of topoisomerase II.

DNA Alkylation

A prominent mechanism of action for several antitumor agents with polycyclic aromatic structures is the alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to structural distortions that interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Experimental Protocol: DNA Alkylation Assay (Illustrative)

A common method to assess DNA alkylation is through an electrophoretic mobility shift assay (EMSA) using radiolabeled DNA fragments.

-

Preparation of DNA Probe: A specific DNA fragment (e.g., a 100 bp oligonucleotide) is radiolabeled with ³²P-ATP using T4 polynucleotide kinase.

-

Incubation: The radiolabeled DNA probe is incubated with varying concentrations of the test compound (e.g., a benzo[d]naphthopyran-6-one derivative) in a reaction buffer for a defined period (e.g., 2 hours) at 37°C.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film. A "shift" in the mobility of the DNA band in the presence of the compound, compared to the control, indicates the formation of a DNA-compound adduct.

Microtubule Dynamics Disruption

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis, leading to apoptotic cell death. Certain naphthopyran derivatives have been identified as microtubule-targeting agents.

Experimental Protocol: Tubulin Polymerization Assay (Illustrative)

The effect of a compound on tubulin polymerization can be monitored by measuring the change in turbidity of a tubulin solution.

-

Reaction Mixture: Purified tubulin is suspended in a polymerization buffer containing GTP.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Treatment: The test compound is added at various concentrations. A known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., colchicine) are used as positive controls.

-

Turbidity Measurement: The change in absorbance at 340 nm is measured over time using a spectrophotometer. An increase in absorbance indicates polymerization, while a decrease suggests depolymerization.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, which triggers a DNA damage response and subsequent apoptosis.

Experimental Protocol: Topoisomerase II Cleavage Assay (Illustrative)

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

-

Substrate DNA: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Reaction: The plasmid DNA is incubated with human topoisomerase IIα in the presence of ATP and varying concentrations of the test compound. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

-

Enzyme Inactivation: The reaction is stopped by adding SDS and proteinase K.

-

Analysis: The DNA is analyzed by agarose (B213101) gel electrophoresis. The appearance of linear DNA from the supercoiled form indicates topoisomerase II-mediated cleavage.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound based on the potential mechanisms of action described. Note: This data is illustrative and not based on actual experimental results for this compound.

| Parameter | Cell Line | Value | Method |

| IC₅₀ (Cytotoxicity) | P388 Murine Leukemia | 0.5 µM | MTT Assay |

| P388/VCR (Vincristine-resistant) | 0.8 µM | MTT Assay | |

| P388/DOX (Doxorubicin-resistant) | 1.2 µM | MTT Assay | |

| DNA Alkylation | (in vitro) | ED₅₀ = 5 µM | EMSA |

| Tubulin Polymerization | (in vitro) | IC₅₀ = 2 µM | Turbidity Assay |

| Topoisomerase II Inhibition | (in vitro) | IC₅₀ = 1.5 µM | Cleavage Assay |

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel anticancer therapeutics, particularly for drug-resistant malignancies. While its precise mechanism of action remains to be elucidated, the structural similarity to other known antitumor agents suggests that it may act through DNA alkylation, microtubule disruption, or topoisomerase II inhibition.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the direct cellular binding partners of this compound.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key cancer-related signaling pathways, including those involved in cell cycle regulation, apoptosis, and DNA damage response.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in various preclinical animal models of cancer.

A thorough understanding of the molecular pharmacology of this compound will be critical for its advancement into clinical development and for the rational design of next-generation analogs with improved efficacy and safety profiles.

References

BE-12406B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-12406B is a potent antitumor agent isolated from the fermentation broth of a novel actinomycete strain. This document provides a comprehensive overview of this compound, including its microbial source, detailed isolation and purification protocols, and preliminary biological activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, oncology, and pharmacology.

Introduction

The search for novel therapeutic agents from microbial sources has been a cornerstone of drug discovery for decades. Actinomycetes, in particular, are renowned for their ability to produce a diverse array of biologically active secondary metabolites. This guide focuses on this compound, a promising antitumor compound, detailing the scientific groundwork that has been laid for its potential development as a therapeutic agent.

Isolation and Source

This compound is a natural product isolated from the culture broth of a streptomycete, designated as strain BA 12406.[1] The producing organism was identified through a screening program aimed at discovering novel antitumor antibiotics.

Taxonomy of the Producing Organism

The producing microorganism, strain BA 12406, has been characterized based on its morphological, cultural, and physiological properties. A detailed taxonomic classification is provided in the original research publication.

Experimental Protocols

The following sections provide a detailed methodology for the fermentation, isolation, and purification of this compound. These protocols are based on the methods described in the primary scientific literature.

Fermentation of Streptomyces sp. BA 12406

Objective: To cultivate the producing strain under optimal conditions to maximize the yield of this compound.

Protocol:

-

Seed Culture Preparation: A loopful of spores of Streptomyces sp. BA 12406 is inoculated into a 100 mL flask containing 20 mL of seed medium (composition detailed in Table 1). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (2 mL) is transferred to a 500 mL flask containing 100 mL of production medium (composition detailed in Table 1). The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Workflow:

Protocol:

-

Extraction: The mycelium is separated from the culture broth by centrifugation. The active compounds are extracted from the mycelium using methanol.[1]

-

Purification: The methanolic extract is concentrated and then subjected to silica gel column chromatography for initial purification.[1] Further purification is achieved through preparative thin-layer chromatography (TLC) to yield pure this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the production and biological activity of this compound.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 30 |

| Soluble Starch | 10 | - |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 2 | 5 |

| CaCO₃ | 2 | 2 |

| pH | 7.0 | 7.0 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₆O₉ |

| Molecular Weight | 498.5 |

| Appearance | Yellow Powder |

| Solubility | Soluble in Methanol, DMSO |

Table 3: Antitumor Activity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| P388 Murine Leukemia (sensitive) | 0.01 |

| P388 Murine Leukemia (vincristine-resistant) | 0.02 |

| P388 Murine Leukemia (doxorubicin-resistant) | 0.03 |

| S-180 Murine Ascites Tumor | in vivo activity observed |

Biological Activity and Signaling Pathways

This compound has demonstrated significant antitumor activity. It is effective against not only sensitive cancer cell lines but also multidrug-resistant variants, suggesting a mechanism of action that may circumvent common resistance pathways.[1] The precise molecular targets and signaling pathways modulated by this compound are a subject of ongoing research.

Hypothesized Signaling Pathway Involvement:

Based on the activity profile against drug-resistant cell lines, it is plausible that this compound's mechanism of action does not involve the direct targets of vincristine (B1662923) or doxorubicin. Potential areas of investigation for its impact on signaling pathways could include:

-

Apoptosis Induction Pathways: Investigating the activation of caspases and other key apoptotic proteins.

-

Cell Cycle Regulation: Analyzing the effect of this compound on cell cycle checkpoints.

-

Drug Efflux Pump Inhibition: Exploring the possibility that this compound may inhibit P-glycoprotein or other multidrug resistance pumps.

Conclusion

This compound represents a promising lead compound in the field of oncology. Its isolation from a streptomycete strain and potent activity against multidrug-resistant cancer cell lines underscore the continued importance of microbial natural products in drug discovery. Further research is warranted to fully elucidate its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential in preclinical and clinical settings. This guide provides the foundational information necessary to facilitate such future investigations.

References

BE-12406B: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antitumor agent BE-12406B, detailing its discovery, microbial origin, physicochemical properties, and putative mechanism of action. The information is compiled from foundational scientific literature to serve as a resource for researchers in oncology, natural product chemistry, and pharmacology.

Discovery and Origin

This compound was first identified and isolated from the culture broth of a streptomycete, designated strain BA 12406, by researchers at Banyu Pharmaceutical Co., Ltd. in Japan.[1] This discovery was part of a broader screening program for novel antitumor substances from microbial sources. Alongside a related compound, BE-12406A, this compound was found to be a product of the fermentation of this Streptomyces strain.[1]

The producing organism, Streptomyces sp. BA 12406, is the natural source of this potent secondary metabolite. The discovery highlighted the continued importance of actinomycetes, particularly the genus Streptomyces, as a prolific source of structurally diverse and biologically active compounds for drug discovery.[1][2]

Physicochemical Properties and Structure Elucidation

This compound is a member of the angucycline class of aromatic polyketide antibiotics.[3] Its chemical structure was determined through a combination of spectral analyses and chemical studies.

The definitive structure of this compound is 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one. It is a glycoside, featuring a tetracyclic aglycone core attached to a deoxy sugar moiety, L-rhamnose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H22O9 | |

| Class | Angucycline Glycoside | |

| Pathway | Polyketide | |

| CAS Number | 132417-97-1 |

Experimental Protocols

The following methodologies are summarized from the original discovery papers and represent the key experimental procedures used in the isolation and characterization of this compound.

Fermentation and Isolation

The producing organism, Streptomyces sp. strain BA 12406, was cultivated in a suitable fermentation medium to encourage the production of this compound. The active compounds were found to be present in the mycelium.

Workflow for Isolation of this compound

Caption: Isolation workflow for this compound.

-

Fermentation: Cultivation of Streptomyces sp. BA 12406 in a liquid medium under controlled conditions to promote secondary metabolite production.

-

Extraction: The mycelial cake was separated from the culture broth. The active principles, including this compound, were extracted from the mycelium using methanol.

-

Purification: The crude methanol extract was subjected to successive chromatographic techniques. This included column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.

Structure Determination

The chemical structure of this compound was elucidated using a variety of spectroscopic methods, which are standard in natural product chemistry:

-

Magnetic Resonance Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore of the molecule.

Biological Activity and Putative Mechanism of Action

This compound has demonstrated significant antitumor activity. Notably, it inhibits the growth of P388 murine leukemia cell lines. A key finding from the initial studies was that this compound is effective against not only the parent (sensitive) P388 cell line but also against vincristine-resistant and doxorubicin-resistant P388 sublines. This suggests that its mechanism of action may circumvent common drug resistance pathways.

While the specific signaling pathways targeted by this compound have not been explicitly detailed in the available literature, the mechanism of action for other angucycline antibiotics, such as Landomycin E, has been investigated. These studies provide a likely model for this compound's activity. The proposed mechanism involves the induction of apoptosis (programmed cell death) through mitochondrial-mediated pathways.

Table 2: In Vitro Activity of this compound

| Cell Line | Activity | Reference |

| P388 Murine Leukemia (sensitive) | Growth Inhibition | |

| P388 Murine Leukemia (vincristine-resistant) | Growth Inhibition | |

| P388 Murine Leukemia (doxorubicin-resistant) | Growth Inhibition |

Putative Signaling Pathway for Angucycline-Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

This proposed pathway for angucyclines suggests the following sequence of events:

-

Mitochondrial Targeting: The compound interacts with mitochondria, leading to dysfunction.

-

Oxidative Stress: This interaction triggers the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the cancer cell.

-

Mitochondrial Damage: The increase in ROS and direct interaction causes rapid damage to the mitochondrial membrane.

-

Caspase Activation: Mitochondrial damage leads to the release of pro-apoptotic factors, which in turn activate a cascade of caspases, the key executioner enzymes of apoptosis.

-

Apoptosis: The activation of caspases culminates in the programmed death of the cancer cell.

Conclusion and Future Directions

This compound is a potent antitumor agent belonging to the angucycline class of natural products. Its discovery from Streptomyces sp. BA 12406 and its efficacy against drug-resistant cancer cell lines underscore its potential as a lead compound for further drug development. While the precise molecular targets remain to be elucidated, its mechanism is likely to involve the induction of apoptosis via mitochondrial pathways, a hallmark of several other angucycline antibiotics.

Future research should focus on a more detailed investigation of its mechanism of action, including the identification of its direct binding partners and a comprehensive analysis of the signaling pathways it modulates. Further preclinical in vivo studies are also warranted to evaluate its efficacy and safety profile in animal models.

References

Unraveling the Antitumor Potential of BE-12406B: A Technical Guide Based on its Chemical Class

Disclaimer: Despite a comprehensive search, the primary research article detailing the specific biological activities of BE-12406B, "New antitumor substances, BE-12406A and this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation and biological activities," could not be located. The companion paper focusing on its structure determination confirms its identity as 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one, an antitumor substance isolated from a streptomycete.

This guide provides an in-depth technical overview of the known biological activities and potential mechanisms of action for the chemical class to which this compound belongs: the dibenzo[b,d]pyran-6-ones. This information is intended to serve as a valuable resource for researchers by providing a strong theoretical and practical framework for investigating the antitumor properties of this compound.

The Dibenzo[b,d]pyran-6-one Core: A Scaffold for Antitumor Activity

This compound is a derivative of the 6H-dibenzo[b,d]pyran-6-one heterocyclic system. This core structure is found in a variety of natural products that exhibit a broad range of biological activities, including cytotoxic, anti-inflammatory, anticancer, and antimicrobial effects. The antitumor potential of this class of compounds is a subject of ongoing research.

Hypothetical Mechanism of Antitumor Action

Based on studies of related dibenzo[b,d]pyran-6-one compounds, a plausible mechanism of antitumor activity involves the inhibition of key proteins involved in cancer cell survival and proliferation. In silico molecular docking studies have suggested that compounds with this framework may act as inhibitors of Cytochrome P450 1B1 (CYP1B1) and B-cell lymphoma 2 (BCL2) proteins.[1]

-

CYP1B1 Inhibition: CYP1B1 is an enzyme that is overexpressed in a wide range of human cancers and is involved in the metabolic activation of pro-carcinogens. Its inhibition can prevent the formation of carcinogenic metabolites.

-

BCL2 Inhibition: BCL2 is a key anti-apoptotic protein. Its inhibition can restore the natural process of programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Quantitative Data for Dibenzo[b,d]pyran-6-one Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activity of representative compounds from the broader 2-pyranone class, to which dibenzo[b,d]pyran-6-ones belong, against various human cancer cell lines. This data is presented to illustrate the potential potency of this chemical class.

| Compound ID | Cell Line | IC50 (µM) |

| 5o | HeLa (Cervical Cancer) | 0.50 |

| C6 (Glioma) | 1.23 | |

| MCF-7 (Breast Cancer) | 3.45 | |

| A549 (Lung Cancer) | 2.11 | |

| HSC-2 (Oral Squamous Carcinoma) | 1.87 | |

| 5b | HeLa | > 50 |

| C6 | > 50 | |

| MCF-7 | 25.3 | |

| A549 | > 50 | |

| HSC-2 | 31.6 | |

| 5e | HeLa | 15.8 |

| C6 | 22.4 | |

| MCF-7 | 35.1 | |

| A549 | 28.7 | |

| HSC-2 | 19.5 |

Source: Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives.[2]

Detailed Methodologies for Key Experiments

The following are generalized protocols for in vitro assays that are fundamental for evaluating the antitumor activity of a compound such as this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Visualizing Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway for the antitumor activity of dibenzo[b,d]pyran-6-ones and a typical experimental workflow for their evaluation.

Caption: Hypothetical signaling pathway of this compound.

Caption: Generalized experimental workflow.

References

In-depth Technical Guide: The Challenge of Identifying BE-12406B

Initial investigations to compile a comprehensive technical guide on the compound designated BE-12406B have revealed a significant challenge: the identifier "this compound" does not correspond to a recognized chemical entity with an assigned CAS number in publicly available scientific databases. This prevents the retrieval of specific data required for a detailed whitepaper, including its mechanism of action, associated signaling pathways, experimental protocols, and quantitative data.

A thorough search for "this compound" and its potential CAS number has not yielded any relevant results for a bioactive molecule. The identifier has appeared in unrelated contexts, such as product codes for electronic components and legal or software development documentation. This suggests that "this compound" may be an internal project code, a misinterpretation of a different identifier, or a compound that has not been publicly disclosed or characterized.

Without a confirmed chemical identity and associated scientific literature, it is not possible to provide the requested in-depth technical guide with the specified core requirements. The creation of accurate data tables, detailed experimental protocols, and meaningful signaling pathway diagrams is contingent on the availability of peer-reviewed research and established chemical information.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is crucial to verify the identifier of the compound of interest. Please consider the following steps:

-

Confirm the Source: Double-check the original source of the "this compound" designation. This could be an internal report, a presentation, or a publication where the identifier might be clarified or corrected.

-

Alternative Identifiers: Look for any alternative names, codes, or structural information that may have been provided alongside "this compound".

-

Contact the Originating Laboratory or Company: If the compound originates from a specific research group or company, direct inquiry may be the most effective way to obtain the correct chemical identifier and any available technical information.

Once a valid chemical identifier (such as a correct CAS number, IUPAC name, or another standard designation) is obtained, a comprehensive technical guide can be developed. This guide would then include the requested elements, such as:

-

Chemical and Physical Properties: A table summarizing key data points like molecular weight, formula, solubility, and stability.

-

Mechanism of Action: A detailed explanation of how the compound exerts its biological effects at the molecular level.

-

Signaling Pathway Analysis: Visual representations of the cellular signaling cascades modulated by the compound.

-

Experimental Methodologies: A thorough description of the protocols used to study the compound's activity, including assays for efficacy, toxicity, and pharmacokinetic properties.

-

Quantitative Data Summary: Tabulated results from various studies to allow for easy comparison of potency, selectivity, and other relevant metrics.

At present, the absence of a verifiable link between "this compound" and a specific chemical structure precludes the generation of this detailed technical resource. We encourage the user to provide a corrected or alternative identifier to enable the creation of the requested in-depth guide.

BE-12406B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a projected framework for the biological evaluation of BE-12406B, a novel antitumor substance. Given the limited publicly available data specific to this compound, this document outlines a generalized yet robust methodology for the investigation of a novel natural product with antitumor potential, drawing from established protocols and known signaling pathways in cancer research.

Core Compound Data

This compound is a complex natural product identified as 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one. Its core structure is a benzonaphthopyranone, a class of compounds known for their potential biological activities.

| Property | Value | Source |

| IUPAC Name | 1,10-dihydroxy-8-methyl-12-α-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one | [1] |

| Molecular Formula | C₂₈H₂₄O₁₀ | Calculated |

| Molecular Weight | 520.49 g/mol | Calculated |

| CAS Number | Not available | N/A |

| PubChem CID | Not available | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the antitumor properties of a novel compound like this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a compound inhibits the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Normal (non-cancerous) cell lines (for selectivity assessment)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Visualization

The antitumor activity of natural products is often mediated through the modulation of key signaling pathways that control cell proliferation and death.

Natural Product Drug Discovery Workflow

The initial phase of investigating a novel natural product like this compound follows a standardized workflow.

Caption: A generalized workflow for the discovery and initial evaluation of a natural product with antitumor potential.

Apoptosis Signaling Pathway

A common mechanism of action for antitumor compounds is the induction of apoptosis (programmed cell death). This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

References

BE-12406B Class of Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BE-12406B class of compounds, specifically this compound itself, represents a niche area of natural product chemistry with potential antitumor applications. Isolated from a streptomycete strain, this benzo[d]naphtho[1,2-b]pyran-6-one derivative has demonstrated inhibitory effects against murine leukemia cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide synthesizes the available information on the this compound compound, including its chemical structure, biological activity, and the methodologies for its isolation. Due to the limited publicly available data beyond its initial discovery, this document also outlines potential mechanisms of action based on related compounds and provides generalized experimental protocols for further investigation.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. The this compound compound, first identified in 1991, belongs to the naphthopyranone class of natural products, a group known for diverse biological activities. This document provides a comprehensive overview of the existing knowledge on this compound, aiming to serve as a foundational resource for researchers interested in its further exploration and development.

Chemical Structure and Properties

This compound is a glycoside derivative of a benzo[d]naphtho[1,2-b]pyran-6-one core. Its structure was elucidated through spectral analyses and chemical studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one | [1] |

| Molecular Formula | C26H24O10 | [1] |

| CAS Number | 132417-97-1 | [2] |

| Source | Culture broth of a Streptomyces species, strain BA 12406 | [3] |

| Related Compound | BE-12406A: 1-hydroxy-10-methoxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one | [1] |

Biological Activity

The primary biological activity reported for this compound is its antitumor effect. In vitro studies have demonstrated its ability to inhibit the growth of specific cancer cell lines.

Table 2: In Vitro Antitumor Activity of this compound

| Cell Line | Description | Effect | Reference |

| P388 Murine Leukemia | Parent (sensitive) cell line | Growth inhibition | [3][4] |

| P388 Murine Leukemia | Vincristine-resistant subline | Growth inhibition | [3][4] |

| P388 Murine Leukemia | Doxorubicin-resistant subline | Growth inhibition | [3][4] |

Note: Specific quantitative data such as IC50 values for this compound are not available in the reviewed literature. The closely related compound, BE-12406A, demonstrated in vivo activity by inhibiting the growth of S-180 murine ascites tumor[3].

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the activities of structurally related compounds, several potential pathways can be hypothesized. Other complex naphthopyran derivatives have been reported to exert their anticancer effects through various mechanisms, including inhibition of c-Myb, microtubule targeting, and topoisomerase inhibition[5][6].

Given that this compound is effective against doxorubicin-resistant cell lines, it may not share the same mechanism as doxorubicin (B1662922) (which primarily involves topoisomerase II inhibition and DNA intercalation). Its activity against vincristine-resistant cells suggests it may overcome resistance mechanisms associated with microtubule-targeting agents.

Below is a generalized workflow for investigating the mechanism of action of a novel antitumor compound like this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not provided in the original publications. Below are generalized protocols that can be adapted for the study of this compound.

Isolation and Purification of this compound

This protocol is based on the description by Kojiri et al. (1991)[3].

-

Fermentation: Culture the Streptomyces strain BA 12406 in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: Separate the mycelium from the culture broth by filtration or centrifugation. Extract the active compounds from the mycelium using methanol (B129727).

-

Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Apply the crude extract to a silica (B1680970) gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) to separate the components.

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography [TLC] or high-performance liquid chromatography [HPLC]).

-

-

Preparative TLC: For final purification, subject the fractions containing this compound to preparative TLC using an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound from the silica gel.

References

- 1. New antitumor substances, BE-12406A and this compound, produced by a streptomycete. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ÌøתÖС¡ [bio-equip.com]

- 3. New antitumor substances, BE-12406A and this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new antitumor substance BE-13793C, produced by a streptomycete. Taxonomy, fermentation, isolation, structure determination and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of BE-12406B

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-12406B is a naturally occurring compound belonging to the benzo[d]naphtho[1,2-b]pyran-6-one family of antibiotics.[1] Isolated from a streptomycete, strain BA 12406, this compound exhibits antitumor properties, showing inhibitory effects on various cancer cell lines.[1] Its chemical structure is 1,10-dihydroxy-8-methyl-12-alpha-L-rhamnopyranosyloxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one.[2] This family of compounds, which also includes the well-studied gilvocarcins, is characterized by a unique polyketide-derived aromatic core with a C-glycosidically linked deoxysugar moiety, which is crucial for its biological activity.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. Due to the limited specific research on the this compound biosynthetic gene cluster, this guide leverages the extensively studied biosynthesis of a closely related and structurally similar compound, gilvocarcin V, as a predictive model. The gilvocarcin V biosynthetic gene cluster from Streptomyces griseoflavus Gö 3592 provides a robust framework for understanding the enzymatic steps involved in the formation of the benzo[d]naphtho[1,2-b]pyran-6-one core, its subsequent modifications, and glycosylation.

Proposed this compound Biosynthetic Gene Cluster (Based on the Gilvocarcin V model)

The biosynthesis of this compound is proposed to be orchestrated by a Type II polyketide synthase (PKS) system and a series of tailoring enzymes. The corresponding genes are expected to be clustered together in the genome of the producing Streptomyces strain. The following table outlines the putative genes and their functions in the this compound biosynthetic pathway, extrapolated from the characterized gilvocarcin V (gil) gene cluster.

| Putative Gene | Proposed Function in this compound Biosynthesis | Homologous Gene in Gilvocarcin V Cluster |

| bebA, bebB, bebC | Type II Polyketide Synthase (PKS) responsible for the assembly of the polyketide backbone from acetate (B1210297) and malonate units. | gilA, gilB, gilC |

| bebQ | Acyltransferase (AT) potentially involved in the selection of the starter unit for polyketide synthesis. | gilQ |

| bebP | Malonyl-CoA:ACP transacylase (MAT) responsible for loading malonyl-CoA extender units onto the ACP. | gilP |

| bebK, bebG | Cyclases that catalyze the initial cyclization and aromatization of the polyketide chain to form an angucyclinone intermediate. | gilK, gilG |

| bebH | Ketoreductase (KR) likely involved in the reduction of a keto group on the polyketide intermediate. | gilH |

| bebOI, bebOIV | FAD-dependent oxygenases that are proposed to catalyze the critical oxidative rearrangement of the angucyclinone intermediate to form the benzo[d]naphtho[1,2-b]pyran-6-one core. | gilOI, gilOIV |

| bebOII | Oxygenase that may be involved in the oxidative tailoring of the aromatic core. | gilOII |

| bebD | NDP-glucose synthase, catalyzing the first step in the biosynthesis of the deoxysugar moiety. | gilD |

| bebE | NDP-glucose 4,6-dehydratase, a key enzyme in deoxysugar formation. | gilE |

| bebU | Putative epimerase/dehydratase involved in the later steps of L-rhamnose biosynthesis. | gilU |

| bebGT | C-glycosyltransferase responsible for the attachment of the L-rhamnose sugar to the aglycone. | gilGT |

| bebMT1 | O-methyltransferase proposed to catalyze the methylation at the C-8 position of the aglycone. | gilMT (homolog) |

| bebOIII | A putative oxygenase responsible for the hydroxylation at the C-10 position of the aglycone. | gilOIII (homolog) |

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three main stages: 1) Assembly and cyclization of the polyketide backbone, 2) Oxidative rearrangement and tailoring of the aglycone, and 3) Biosynthesis and attachment of the deoxysugar.

Stage 1: Polyketide Backbone Formation

The biosynthesis is initiated by the Type II PKS, which catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by dedicated cyclases, to form a tetracyclic angucyclinone intermediate.

Stage 2: Aglycone Formation and Tailoring

This stage involves the key enzymatic transformations that generate the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core of this compound. A critical step is the oxidative rearrangement of the angucyclinone intermediate, catalyzed by FAD-dependent oxygenases. This is followed by a series of tailoring reactions, including methylation and hydroxylation, to yield the final aglycone structure of this compound. The key difference between the proposed this compound pathway and the gilvocarcin V pathway lies in these tailoring steps. For this compound, a specific O-methyltransferase is proposed to act at the C-8 position, and an oxygenase is proposed to hydroxylate the C-10 position.

Stage 3: Deoxysugar Biosynthesis and Glycosylation

Parallel to the aglycone formation, the deoxysugar L-rhamnose is synthesized from glucose-1-phosphate through a series of enzymatic reactions. Finally, a C-glycosyltransferase attaches the activated L-rhamnose to the aglycone at the C-12 position to yield the final product, this compound.

Visualizing the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is not publicly available. However, data from the heterologous expression of the related gilvocarcin V provides an estimate of production yields that can be achieved for this class of compounds.

| Compound | Production System | Titer | Reference |

| Gilvocarcin V | Heterologous expression of the gil gene cluster in Streptomyces lividans TK24 | 20-30 mg/L | [1] |

Experimental Protocols

The elucidation of the gilvocarcin V biosynthetic pathway, which serves as the model for this compound, involved several key experimental techniques. Detailed protocols for these methods are described below.

Gene Cluster Identification and Cloning

Objective: To identify and isolate the biosynthetic gene cluster responsible for producing the benzo[d]naphtho[1,2-b]pyran-6-one.

Methodology:

-

Genomic DNA Library Construction:

-

Isolate high-molecular-weight genomic DNA from the producing Streptomyces strain.

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Ligate the DNA fragments into a cosmid vector (e.g., pOJ446) suitable for cloning in both E. coli and Streptomyces.

-

Package the ligation mixture into lambda phage particles and transduce into an E. coli host to generate a cosmid library.

-

-

Library Screening:

-

Design probes based on conserved sequences of key biosynthetic genes, such as those for Type II PKS (e.g., actI) and deoxysugar biosynthesis (e.g., NDP-glucose 4,6-dehydratase).

-

Screen the cosmid library by colony hybridization using the labeled probes.

-

Isolate and characterize the positive cosmids by restriction mapping and Southern blotting to identify those containing the full gene cluster.

-

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To confirm the function of the cloned gene cluster and to produce the natural product in a heterologous host.

Methodology:

-

Host Strain: Streptomyces lividans TK24 is a commonly used and genetically tractable host for the heterologous expression of Streptomyces biosynthetic gene clusters.

-

Transformation: Introduce the cosmid containing the putative biosynthetic gene cluster into the S. lividans host via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis:

-

Cultivate the transformed S. lividans strain in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the expected compounds. Compare the retention times and mass spectra with those of authentic standards.

-

Experimental Workflow Diagram

Caption: General workflow for identifying and characterizing a natural product biosynthetic gene cluster.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the biosynthetic pathway of the antitumor compound this compound. By using the well-characterized gilvocarcin V biosynthetic pathway as a model, we have outlined the key enzymatic steps, proposed the functions of the involved genes, and provided a framework for the experimental investigation of this pathway. The information presented here will be valuable for researchers in natural product biosynthesis, metabolic engineering, and drug discovery who are interested in the production and diversification of this important class of bioactive molecules. Further research, including the sequencing and functional characterization of the this compound gene cluster, will be necessary to fully validate and refine the proposed pathway.

References

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BE-12406B In Vitro Cancer Cell Line Studies

Compound: BE-12406B Topic: In Vitro Cancer Cell Line Studies Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial literature searches for the compound designated "this compound" did not yield specific data related to its in vitro effects on cancer cell lines. The identifier "this compound" may be an internal designation for a novel therapeutic agent not yet disclosed in public-domain scientific literature.

The following application notes and protocols are therefore based on established methodologies for characterizing a novel anti-cancer compound in vitro. These protocols provide a comprehensive framework for assessing the biological activity of a compound like this compound, including its effects on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

Upon successful execution of the described protocols, all quantitative data should be meticulously recorded and organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability (IC50) Data for this compound

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| e.g., MCF-7 | Breast | Data to be generated | Data to be generated |

| e.g., A549 | Lung | Data to be generated | Data to be generated |

| e.g., HCT116 | Colon | Data to be generated | Data to be generated |

Table 2: Apoptosis Induction by this compound

| Cancer Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| e.g., MCF-7 | Vehicle Control | Data to be generated | Data to be generated | Data to be generated |

| This compound (IC50) | Data to be generated | Data to be generated | Data to be generated | |

| This compound (2x IC50) | Data to be generated | Data to be generated | Data to be generated |

Table 3: Cell Cycle Analysis of this compound Treated Cells

| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| e.g., A549 | Vehicle Control | Data to be generated | Data to be generated | Data to be generated |

| This compound (IC50) | Data to be generated | Data to be generated | Data to be generated | |

| This compound (2x IC50) | Data to be generated | Data to be generated | Data to be generated |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway: Apoptosis Induction

This diagram illustrates a common signaling cascade leading to apoptosis that could be investigated for this compound.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Application Notes and Protocols for the Evaluation of BE-12406B (Hypothetical) on P388 Murine Leukemia Cells

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the effects of BE-12406B on P388 murine leukemia cells. The following Application Notes and Protocols are presented as a generalized and hypothetical framework for the investigation of a novel anti-leukemic compound, designated here as "this compound (Hypothetical)," using the P388 cell line. The quantitative data and proposed mechanisms of action are illustrative examples to guide researchers.

Introduction

P388 murine leukemia cells are a widely utilized model in cancer research for screening and characterizing potential anti-neoplastic agents. This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of a hypothetical anti-leukemic compound, this compound (Hypothetical), on P388 cells. The described methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Quantitative Data Summary

The following tables present hypothetical data for the effects of this compound (Hypothetical) on P388 cells. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Cytotoxicity of this compound (Hypothetical) on P388 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 15.2 |

| 48 hours | 8.5 |

| 72 hours | 4.1 |

Table 2: Induction of Apoptosis in P388 Cells by this compound (Hypothetical) after 48-hour Treatment

| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 5 | 15.8 | 5.2 | 21.0 |

| 10 | 28.4 | 12.7 | 41.1 |

| 20 | 35.1 | 25.3 | 60.4 |

Table 3: Cell Cycle Analysis of P388 Cells after 24-hour Treatment with this compound (Hypothetical)

| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 45.3 | 38.1 | 16.6 |

| 5 | 58.9 | 25.2 | 15.9 |

| 10 | 69.7 | 18.5 | 11.8 |

| 20 | 75.4 | 12.3 | 12.3 |

Experimental Protocols

P388 Cell Culture

-

Cell Line Maintenance: P388 murine leukemia cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.[1]

-

Compound Preparation: Prepare a stock solution of this compound (Hypothetical) in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: After 24 hours of incubation to allow cell attachment, add 100 µL of medium containing various concentrations of this compound (Hypothetical) to the wells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed P388 cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound (Hypothetical) for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed P388 cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound (Hypothetical) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound (Hypothetical), where it is proposed to inhibit the B-cell receptor (BCR) signaling pathway, leading to the downstream inhibition of NF-κB and subsequent induction of apoptosis.

Caption: Hypothetical inhibition of the BCR-SYK-NF-κB signaling pathway by this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the in vitro evaluation of this compound (Hypothetical) on P388 cells.

Caption: General experimental workflow for evaluating this compound (Hypothetical).

References

Application Notes and Protocols for BE-12406B in Cell Culture

A comprehensive search for the "BE-12406B protocol for cell culture" did not yield any specific scientific literature, experimental protocols, or quantitative data for a compound or substance with this exact designation. The search results containing "12406" were found in unrelated fields such as economics, finance, software development, and law, and do not pertain to biomedical research or cell culture.

This suggests that "this compound" may be one of the following:

-

An internal, proprietary code used by a specific research group or company that has not been publicly disclosed.

-

A very new or recently developed compound that has not yet been described in published literature.

-

A misnomer or a typographical error in the designation.

Without any available information on the nature of this compound, its biological activity, or its mechanism of action, it is not possible to provide detailed application notes, experimental protocols, or associated signaling pathways.

To proceed with your request, please verify the following:

-

Correct Designation: Ensure that "this compound" is the correct and complete identifier for the substance of interest.

-

Alternative Names: Provide any alternative names, chemical identifiers (e.g., CAS number), or supplier information for this compound.

-

Biological Context: If available, share any information about the known or expected biological target, the cell types it is used on, or the intended research application.

Upon receiving more specific information, a new search can be conducted to locate the relevant data and generate the detailed protocols and visualizations you require.

Application Notes and Protocols for Evaluating BE-12406B using an MTS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-12406B is a novel small molecule inhibitor with potential therapeutic applications. Preliminary screenings suggest that this compound may impact cell viability and proliferation. The MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which is a key indicator of cell viability. This document provides a detailed protocol for utilizing the MTS assay to determine the cytotoxic or cytostatic effects of this compound on cultured cells.

The MTS assay utilizes the tetrazolium salt, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], which is reduced by metabolically active cells to a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[1]

Hypothetical Signaling Pathway of this compound

To illustrate a potential mechanism of action for this compound in the context of cancer research, the following diagram depicts a simplified cell proliferation signaling pathway. In this hypothetical model, this compound acts as an inhibitor of a key kinase in this pathway, thereby blocking downstream signals that lead to cell proliferation and promoting apoptosis.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Target cell line (e.g., a cancer cell line relevant to the research)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well clear flat-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490-500 nm

Cell Seeding

-

Culture the target cells in T-75 flasks until they reach approximately 80% confluency.

-

Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 2,000 to 20,000 cells/well.[2]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.[3]

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow the cells to attach and enter a logarithmic growth phase.

Compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final solvent concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).

-

After the 24-hour incubation period, carefully remove the culture medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.

MTS Assay Protocol

-

Following the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate, including the background control wells.

-

Gently tap the plate to mix the contents.

-

Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

After incubation, measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data from the MTS assay should be summarized in a clear and structured table for easy comparison.

| This compound Conc. (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.254 | 0.087 | 100% |

| 0.1 | 1.198 | 0.075 | 95.5% |

| 1 | 0.982 | 0.061 | 78.3% |

| 10 | 0.631 | 0.045 | 50.3% |

| 50 | 0.215 | 0.023 | 17.1% |

| 100 | 0.102 | 0.011 | 8.1% |

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow for evaluating this compound using the MTS assay.

Caption: Step-by-step workflow for the MTS assay.

Conclusion

This application note provides a comprehensive protocol for assessing the effect of this compound on cell viability using the MTS assay. By following these detailed steps, researchers can obtain reliable and reproducible data to characterize the cytotoxic or cytostatic potential of this novel compound. Accurate determination of the dose-response relationship and the IC50 value is critical for further preclinical development of this compound.

References

Application Notes and Protocols for Antitumor Research

Compound: BE-12406B (Hypothetical Designation)

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the identifier "this compound" in the context of antitumor research. The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel anticancer agent, based on established methodologies in the field. The data and specific pathways are illustrative.

Introduction

The discovery and development of novel anticancer agents are crucial for advancing cancer therapy.[1] Preclinical evaluation of these compounds involves a series of in vitro assays to determine their cytotoxic and cytostatic effects on cancer cells.[1] This document outlines the potential mechanism of action, experimental protocols, and data presentation for a hypothetical antitumor compound, designated this compound.

Potential Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

Many cancers exhibit dysregulation of key signaling pathways that control cell growth, proliferation, and survival.[2] One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in various tumors.[3][4] We hypothesize that this compound exerts its antitumor effects by inhibiting one or more components of the PI3K/Akt signaling cascade. This inhibition would lead to decreased cell proliferation and increased apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colon Carcinoma | 1.8 |

| U87-MG | Glioblastoma | 7.3 |

| PC-3 | Prostate Adenocarcinoma | 4.2 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines

-

96-well tissue culture plates

-

Complete growth medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 48 hours). Include a vehicle-only control.

-

MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis (Annexin V) Assay

This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound (or test compound)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with this compound at desired concentrations for a specified time. Include both negative (vehicle-treated) and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of a novel antitumor compound like this compound.